![molecular formula C15H15F2NO3S B2920282 2-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide CAS No. 1797640-80-2](/img/structure/B2920282.png)
2-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide
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Overview
Description
This compound is a type of sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Typically, sulfonamides can undergo reactions such as hydrolysis, oxidation, and reduction .Scientific Research Applications
Fluorination and Synthesis
The development of novel electrophilic fluorinating reagents has been a significant area of research due to their potential in improving the enantioselectivity of products in synthetic chemistry. An example is the synthesis of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-fluorobenzenesulfonimide (NFSI). NFBSI has been shown to enhance the enantioselectivity of products by as much as 18% in the cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether compared to NFSI (Yasui et al., 2011).
Bioactivity and Medicinal Chemistry
Compounds with the benzenesulfonamide moiety, including those with fluorine substitutions, have been extensively studied for their medicinal properties. For instance, a series of 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety was synthesized and evaluated for their cyclooxygenase inhibitory activities. This research highlighted the importance of fluorine substitution for the selective potency and efficacy of COX-2 inhibitors, with potential implications for developing new anti-inflammatory drugs (Pal et al., 2003).
Enzyme Inhibition
Further studies have been conducted on the synthesis of new sulfonamide derivatives and their effects as enzyme inhibitors, particularly targeting carbonic anhydrase (CA). These studies have identified compounds with significant inhibitory effects against human cytosolic isoforms hCA I and II, underscoring the potential of fluorinated benzenesulfonamides in therapeutic applications, such as the treatment of glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).
Structural Chemistry
The impact of fluorine atoms on the polymorphism of aromatic sulfonamides has been another focus of research. Studies have shown that fluorine-substituted N-(2-phenoxyphenyl)benzenesulfonamides exhibit polymorphs or pseudopolymorphs, suggesting that the introduction of fluorine groups can significantly affect the crystal packing and stability of these compounds. This research contributes to our understanding of how subtle changes in molecular structure can influence the solid-state properties of pharmaceutical compounds (Terada et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3S/c1-21-14(11-5-4-6-12(16)9-11)10-18-22(19,20)15-8-3-2-7-13(15)17/h2-9,14,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVUJGZOQYSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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